An In-depth Technical Guide to 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (CAS: 142116-85-6)
An In-depth Technical Guide to 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (CAS: 142116-85-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a key organic building block and a member of the versatile carbazole family of compounds. This document delves into its chemical and physical properties, outlines detailed synthesis and purification protocols, and explores its significant applications, particularly in the realm of organic electronics. Furthermore, this guide presents a thorough analysis of its spectroscopic signature and essential safety and handling information to support its effective and safe use in research and development.
Introduction: The Significance of the Carbazole Moiety
Carbazole, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart favorable electronic and photophysical properties to its derivatives.[1][2] Carbazole-containing molecules have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] In the field of materials science, carbazole derivatives are renowned for their high thermal stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields, making them crucial components in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[2][4] 1-(4-(9H-carbazol-9-yl)phenyl)ethanone serves as a vital intermediate, combining the carbazole core with a functionalized phenyl ring, allowing for further chemical modifications and incorporation into more complex molecular architectures.
Physicochemical Properties
1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a white to light yellow or light orange powder or crystalline solid at room temperature.[5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 142116-85-6 | [6] |
| Molecular Formula | C₂₀H₁₅NO | |
| Molecular Weight | 285.35 g/mol | |
| Appearance | White to light yellow to light orange powder/crystal | [5] |
| Melting Point | 207.0 to 211.0 °C | [5] |
| Boiling Point (Predicted) | 417.3 ± 37.0 °C | [7] |
| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [7] |
| Maximum Absorption Wavelength (λmax) | 330 nm (in CHCl₃) | |
| Purity (Typical) | ≥ 98% | [5] |
Synthesis and Purification
The synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone typically involves the formation of a carbon-nitrogen bond between the carbazole nitrogen and the phenyl ring of an acetophenone derivative. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[8]
Figure 1: Ullmann Condensation for Synthesis.
Experimental Protocol: Ullmann Condensation
-
To a round-bottom flask, add:
-
9H-Carbazole (1.1 equivalents)
-
4-Bromoacetophenone (1.0 equivalent)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
1,10-Phenanthroline (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (5.0 equivalents)
-
Dimethylformamide (DMF) to create a uniform dispersion.[9]
-
-
Reaction Setup:
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Purge the system with an inert gas (e.g., nitrogen or argon).[9]
-
-
Reaction Execution:
-
Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
-
Work-up:
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.[9]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds.[10]
Figure 2: Buchwald-Hartwig Amination Synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a reaction vessel, add:
-
9H-Carbazole (2.1 equivalents)
-
4-Bromoacetophenone (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (8 mol%)
-
Sodium tert-butoxide (t-BuONa) (2.08 equivalents)
-
Toluene.[10]
-
-
Reaction Setup:
-
Seal the vessel and degas the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir for 24 hours.[10]
-
-
Work-up and Purification:
-
After cooling, filter the mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.[11]
-
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the carbazole and phenyl rings, as well as a singlet for the methyl protons of the acetyl group. The aromatic region will show complex multiplets due to the coupling of adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for all 20 carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, which typically appears downfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C=O stretch: A strong absorption band around 1680 cm⁻¹ for the ketone.
-
C-N stretch: Bands in the region of 1300-1200 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 285.35.
Applications in Research and Development
1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a valuable building block, primarily in the field of organic electronics, owing to the excellent hole-transporting properties of the carbazole moiety.[2]
Hole-Transporting Materials (HTMs) in Organic Electronics
The carbazole unit is electron-rich and possesses a high hole mobility, making it an ideal component for hole-transporting layers in various electronic devices.[2][4]
-
Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as host materials for phosphorescent emitters and as hole-transporting layers to improve device efficiency and stability.[11][14] The introduction of carbazole derivatives can lead to enhanced current, power, and external quantum efficiencies.[11]
-
Perovskite Solar Cells (PSCs): Carbazole derivatives are being extensively investigated as cost-effective and efficient alternatives to the commonly used Spiro-OMeTAD hole-transporting material in PSCs.[15] Their good thermal stability and tunable electronic properties are advantageous for improving the performance and longevity of these devices.[3]
The acetyl group on the phenyl ring of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone provides a reactive site for further functionalization, allowing for the synthesis of more complex and tailored hole-transporting materials.
Figure 3: Key Application Areas.
Drug Discovery
The carbazole nucleus is a key pharmacophore in numerous biologically active compounds.[1] While the primary application of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is in materials science, its structure could serve as a starting point for the synthesis of novel carbazole derivatives with potential therapeutic applications.
Safety and Handling
It is imperative to handle 1-(4-(9H-carbazol-9-yl)phenyl)ethanone with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
GHS Classification: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[16]
Precautionary Measures:
-
Handling: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[16]
-
First Aid (Skin Contact): Wash with plenty of water. If skin irritation occurs, seek medical advice.[16]
-
First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[16]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[17] Recommended storage is in a cool, dark place at <15°C.[5]
For more detailed information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16]
Conclusion
1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a strategically important molecule that bridges the worlds of synthetic chemistry, materials science, and potentially, drug discovery. Its synthesis, primarily through Ullmann condensation or Buchwald-Hartwig amination, is well-established, yielding a versatile building block. The inherent properties of the carbazole moiety make this compound and its derivatives highly sought after for applications as hole-transporting materials in next-generation organic electronic devices. This technical guide provides the foundational knowledge for researchers to confidently and safely utilize this compound in their scientific endeavors.
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